2-Bromo-3-pyridinol

描述

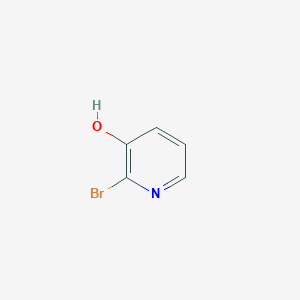

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHQFTANTNMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022242 | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6602-32-0 | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-3-pyridinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-3-pyridinol, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document compiles essential data, detailed experimental protocols, and structural information to facilitate its application in the laboratory.

Core Chemical Properties

This compound, also known as 2-Bromo-3-hydroxypyridine, is a substituted pyridine (B92270) derivative. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine ring makes it a versatile reagent in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO | [1][2] |

| Molecular Weight | 174.00 g/mol | [2] |

| Melting Point | 185-188 °C (lit.) | [1][2] |

| Boiling Point | 321.7±22.0 °C (Predicted) | |

| Solubility | Soluble in alcohol; Insoluble in water. | |

| Appearance | White to pale cream crystals or powder. |

Structural and Identification Data

Detailed structural identifiers for this compound are provided below, facilitating its unambiguous identification and use in computational chemistry applications.

| Identifier | Value | Source |

| IUPAC Name | 2-bromopyridin-3-ol | |

| SMILES | Oc1cccnc1Br | |

| InChI | 1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| InChI Key | YKHQFTANTNMYPP-UHFFFAOYSA-N | |

| CAS Number | 6602-32-0 |

Chemical Structure and Identification

The structural and property relationships of this compound are visualized in the diagram below.

Caption: Structural identifiers and key physicochemical properties of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful application in research. The following protocols are based on established literature procedures.

Synthesis from 3-Hydroxypyridine (B118123)

This protocol describes the bromination of 3-hydroxypyridine to yield 2-Bromo-3-hydroxypyridine.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound from 3-hydroxypyridine.

Detailed Protocol:

-

Preparation of Hypobromite Solution: Slowly add bromine (2.74 mL, 8.49 g, 53.1 mmol) to a 10% sodium hydroxide (B78521) solution (50 mL) while maintaining the temperature between 5 °C and 10 °C.

-

Reaction Setup: In a separate flask, dissolve 3-hydroxypyridine (5.0 g, 52.6 mmol) in a 10% sodium hydroxide solution (50 mL).

-

Reaction: Add the prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes. Continue to stir the reaction mixture for an additional 30 minutes.

-

Work-up: Adjust the pH of the reaction solution to 6-7 using acetic acid. Cool the mixture to 5 °C and maintain this temperature for 1 hour to facilitate precipitation.

-

Isolation and Purification: Collect the solid product by filtration. Wash the product with water and dry it under vacuum at 85 °C. This procedure yields 2-bromo-3-hydroxypyridine with a reported yield of 67%. Recrystallization can be performed for further purification.

Synthesis from 2-Bromo-3-methoxypyridine (B21398)

This method involves the demethylation of 2-bromo-3-methoxypyridine to produce 2-Bromo-3-hydroxypyridine.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound from 2-Bromo-3-methoxypyridine.

Detailed Protocol:

-

Reaction: Heat 2-bromo-3-methoxypyridine (295 mg, 1.57 mmol) in hydrobromic acid (5 mL) to 140 °C and stir overnight under an inert atmosphere.

-

Work-up: Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers and dry them over sodium sulfate (B86663) (Na₂SO₄). Remove the solvent under reduced pressure to yield the product. This method has a reported yield of 94%.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex heterocyclic compounds. It has been used in the synthesis of 2-bromo-4,6-diiodo-3-pyridinol and in the total synthesis of pterocellin A. Its utility as a biochemical reagent suggests its potential in the development of biologically active molecules.

Biological Activity and Signaling Pathways

While this compound is described as a biochemical reagent for life science research, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in the reviewed literature. Its primary role in a biological context appears to be as a precursor for the synthesis of molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. Further research is required to elucidate any direct biological activity or interaction with specific signaling cascades.

Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and synthesis of this compound. The presented data and experimental protocols are intended to support researchers in the effective utilization of this versatile chemical intermediate in their scientific endeavors. The lack of a confirmed experimental boiling point and a specific pKa value, along with limited information on its direct biological activity, highlights areas for future investigation.

References

An In-depth Technical Guide to 2-Bromo-3-pyridinol (CAS: 6602-32-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-pyridinol, a versatile heterocyclic building block. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound, also known as 2-Bromo-3-hydroxypyridine, is a gray to light brown crystalline solid.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6602-32-0 | [3][4] |

| Molecular Formula | C₅H₄BrNO | [5] |

| Molecular Weight | 174.00 g/mol | |

| Appearance | Off-white, gray to light brown crystalline powder | |

| Melting Point | 185-188 °C | |

| Density | 1.5643 (rough estimate) | |

| Solubility | Soluble in alcohol; Insoluble in water | |

| logP (Octanol/Water) | 1.550 (Calculated) | |

| logS (Water Solubility) | -1.95 (Calculated, mol/L) |

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is presented below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability | Source(s) |

| ¹H NMR | Spectrum available | |

| Mass Spectrometry | GC-MS data available | |

| Infrared (IR) | FTIR, ATR-IR spectra available | |

| UV-Vis | Spectrum available | |

| Raman | FT-Raman spectrum available |

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective bromination of 3-hydroxypyridine (B118123). Below is a detailed experimental protocol based on literature procedures.

Experimental Protocol: Bromination of 3-Hydroxypyridine

This protocol describes the synthesis via the formation of a hypobromite (B1234621) solution.

Objective: To synthesize this compound by electrophilic bromination of 3-hydroxypyridine.

Reagents:

-

3-Hydroxypyridine (5.0 g, 52.6 mmol)

-

Bromine (2.74 mL, 8.49 g, 53.1 mmol)

-

10% Sodium Hydroxide (B78521) (NaOH) solution (100 mL total)

-

Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10 °C), slowly add bromine (2.74 mL) to 50 mL of 10% NaOH solution. Stir until the bromine has completely reacted to form a clear, pale yellow solution of sodium hypobromite.

-

Reaction Setup: In a separate reaction vessel, dissolve 3-hydroxypyridine (5.0 g) in 50 mL of 10% NaOH solution.

-

Bromination: Add the freshly prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes, maintaining the temperature of the reaction mixture.

-

Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Neutralization and Precipitation: Carefully adjust the pH of the reaction solution to 6-7 using acetic acid. This will cause the product to precipitate.

-

Isolation: Cool the mixture to 5 °C and hold for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry it under vacuum at 85 °C to yield 2-Bromo-3-hydroxypyridine. The reported yield for this procedure is approximately 67%.

A diagram illustrating the synthesis workflow is provided below.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites: the hydroxyl group, the bromine atom, and the pyridine (B92270) ring itself, which can be further functionalized.

Role in the Total Synthesis of Pterocellin A

This compound is a key starting material in the total synthesis of Pterocellin A, a novel bioactive alkaloid. The initial steps involve protection of the hydroxyl group, followed by a Kumada cross-coupling reaction.

Objective: To functionalize this compound as part of the Pterocellin A synthesis.

Reagents:

-

This compound (11)

-

Methoxymethyl chloride (MOM-Cl)

-

Base (e.g., Sodium Hydride)

-

Solvent (e.g., THF)

-

Isobutylmagnesium bromide

-

Nickel catalyst (e.g., Ni(dppp)Cl₂)

Procedure:

-

Protection: The hydroxyl group of this compound (11) is first protected as a methoxymethyl (MOM) ether to yield 2-bromo-3-(methoxymethoxy)pyridine (B182139) (12). This is typically achieved by deprotonating the alcohol with a base like NaH and reacting it with MOM-Cl in an anhydrous solvent like THF.

-

Kumada Coupling: The resulting bromopyridine (12) undergoes a nickel-catalyzed Kumada cross-coupling reaction with isobutylmagnesium bromide. This reaction selectively replaces the bromine atom with an isobutyl group to give compound 13.

The logical flow for this transformation is depicted below.

Precursor for Influenza A Endonuclease Inhibitors

This compound serves as a scaffold for the synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones, a class of potent inhibitors of the influenza A virus PA endonuclease. The general synthetic strategy involves O-methylation, followed by a Suzuki coupling to introduce a phenyl group, and subsequent demethylation to reveal the active pyridinone structure.

Objective: To prepare the methoxy-protected intermediate for subsequent cross-coupling reactions.

Reagents:

-

This compound (71.0 g)

-

Potassium hydroxide (KOH), pulverized (77.8 g)

-

Dimethyl sulfoxide (B87167) (DMSO) (600 mL)

-

Methyl iodide (CH₃I) (72.4 g)

-

Diethyl ether (Et₂O)

-

1N NaOH, 1N HCl, Saturated NaCl solution

Procedure:

-

Reaction Setup: To a stirred mixture of this compound (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60 °C.

-

Methylation: Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise. After the addition, maintain the reaction at 55-60 °C for 30 minutes.

-

Workup: Pour the reaction mixture into ice water (800 g) and filter the resulting precipitate.

-

Extraction: Triturate the precipitate with diethyl ether (3 x 500 mL). Wash the combined ether extracts sequentially with 1N NaOH (500 mL), water (500 mL), 1N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

-

Purification: Dry the organic layer, remove the solvent under reduced pressure to obtain 2-Bromo-3-methoxypyridine.

Objective: To introduce an aryl group via palladium-catalyzed cross-coupling.

Reagents:

-

2-Bromo-3-methoxypyridine

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

Reaction Setup: In a reaction flask, combine 2-bromo-3-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-3-methoxypyridine.

The overall workflow to generate the endonuclease inhibitors is shown below.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | Exclamation Mark (GHS07) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Toxicity | Intravenous LD50 (mouse) = 320 mg/kg | |

| Recommended PPE | Dust mask (N95), safety glasses/goggles, chemical-resistant gloves | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container |

Conclusion

This compound (CAS: 6602-32-0) is a synthetically valuable building block with demonstrated utility in the construction of complex heterocyclic molecules and pharmacologically active compounds. Its straightforward synthesis and versatile reactivity make it a key intermediate for researchers in organic synthesis and drug discovery, particularly in the development of novel antiviral agents. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

physical properties of 2-Bromo-3-hydroxypyridine

An In-depth Technical Guide on the Physical Properties of 2-Bromo-3-hydroxypyridine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

2-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C₅H₄BrNO.[1][2][3][4] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a bromine atom, a hydroxyl group, and a pyridine (B92270) ring endows it with unique reactivity and physical characteristics.

Quantitative Data Summary

The are summarized in the table below for easy reference and comparison. These values are compiled from various sources and may include both experimental and estimated data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO | |

| Molecular Weight | 174.00 g/mol | |

| Appearance | White to light brown/gray crystalline powder | |

| Melting Point | 180 - 188 °C | |

| Boiling Point | Decomposes before boiling; 321.7 ± 22.0 °C (Predicted) | |

| Density | ~1.56 - 1.78 g/cm³ (Estimated) | |

| Water Solubility | Slightly soluble to insoluble | |

| Organic Solvent Solubility | Soluble in ethanol, methanol, and dichloromethane | |

| pKa | ~5.9 (Estimated, phenolic -OH); 4.32 ± 0.10 (Predicted) |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and data verification. The following sections outline standard experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: The 2-Bromo-3-hydroxypyridine sample must be thoroughly dried and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. Modern digital instruments can automate the heating and recording process.

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology:

-

General Solubility: A small, pre-weighed amount of 2-Bromo-3-hydroxypyridine (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or dichloromethane) is added in portions.

-

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.

-

Acid/Base Solubility: To assess the acidic or basic nature of the compound, the same procedure is repeated using 5% aqueous solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl). Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 2-Bromo-3-hydroxypyridine, ¹H NMR provides information about the hydrogen atoms on the pyridine ring.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of 2-Bromo-3-hydroxypyridine is dissolved in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆, as indicated by spectral data) in a clean NMR tube.

-

Filtration: To ensure magnetic field homogeneity and obtain a high-quality spectrum, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solid particles.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H NMR) is set up, and the data is acquired. For less sensitive nuclei like ¹³C, a more concentrated solution and longer acquisition times are typically required.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed and processed to yield the final NMR spectrum. Chemical shifts are typically referenced to the residual solvent signal.

Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and chemical principles.

Experimental Workflow for Physical Characterization

The following diagram outlines a typical workflow for determining the physical properties of a chemical compound like 2-Bromo-3-hydroxypyridine.

Acid-Base Properties of 2-Bromo-3-hydroxypyridine

This diagram illustrates the dual acidic and basic nature of 2-Bromo-3-hydroxypyridine, a key aspect of its chemical reactivity. The phenolic hydroxyl group can donate a proton (acting as an acid), while the lone pair of electrons on the pyridine nitrogen atom can accept a proton (acting as a base).

References

2-Bromo-3-pyridinol molecular weight and formula

An In-depth Technical Guide on 2-Bromo-3-pyridinol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Identifier | Value |

| Molecular Formula | C5H4BrNO[1][2] |

| Molecular Weight | 174.00 g/mol [1] |

| Synonyms | 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol |

| CAS Number | 6602-32-0 |

| EC Number | 229-547-5 |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.

Caption: Relationship between compound identity and its molecular properties.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-pyridinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-pyridinol is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in a range of organic solvents is fundamental for various laboratory and industrial processes, including reaction optimization, purification, formulation development, and high-throughput screening. This technical guide outlines the theoretical principles governing solubility and provides detailed experimental methodologies for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, featuring a polar hydroxyl group and a bromine atom on a pyridine ring, suggests a moderate degree of polarity. This indicates potential solubility in polar organic solvents. However, the presence of the pyridine ring also contributes some non-polar character, which may allow for solubility in less polar environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6602-32-0 | [1][2][3] |

| Molecular Formula | C₅H₄BrNO | |

| Molecular Weight | 174.00 g/mol | |

| Appearance | Crystalline powder, Grey to light brown | |

| Melting Point | 185-188 °C |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility. This implies that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, arising from the hydroxyl group and the nitrogen atom in the pyridine ring, will be a key determinant of its solubility profile. Hydrogen bonding capacity with the solvent will also play a crucial role.

Quantitative Solubility Data

While specific quantitative data is not available in the literature, researchers can generate this data using the protocols outlined in this guide. The following table provides a template for recording experimentally determined solubility values.

Table 2: Template for Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | CH₃OH | 5.1 | 25 | Thermodynamic | ||

| Ethanol | C₂H₅OH | 4.3 | 25 | Thermodynamic | ||

| Acetone | C₃H₆O | 5.1 | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Thermodynamic | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Thermodynamic | ||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Thermodynamic | ||

| Hexane | C₆H₁₄ | 0.1 | 25 | Thermodynamic | ||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Thermodynamic | ||

| Acetonitrile | C₂H₃N | 5.8 | 25 | Thermodynamic | ||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound in a solvent, representing the true solubility under specific conditions.

Methodology:

-

Compound Dispensing: Accurately weigh a sample of this compound that is in excess of its expected solubility and place it into a vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Figure 1. Workflow for Thermodynamic Solubility Determination.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant for early-stage drug discovery screenings.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, commonly Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, add the stock solution to the target organic solvent to create a series of dilutions with varying concentrations of the compound.

-

Precipitation Induction: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. An increase in turbidity indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Figure 2. Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

pH: For ionizable compounds, the pH of the solution can significantly affect solubility. While less critical for organic solvents, the presence of acidic or basic impurities can have an effect.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the methodologies described herein, researchers can generate reliable and reproducible solubility data, which is essential for the effective utilization of this compound in research and development. The provided templates and workflows offer a structured approach to data generation and reporting.

References

An In-Depth Technical Guide to the Spectral Data of 2-Bromo-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 2-Bromo-3-pyridinol (CAS No. 6602-32-0). The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectral analysis.

Compound Overview

This compound, also known as 2-Bromo-3-hydroxypyridine, is a halogenated pyridine (B92270) derivative. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds for pharmaceutical and materials science applications. Accurate spectral characterization is crucial for confirming the identity and purity of this reagent.

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR data for this compound is not consistently reported in publicly accessible literature, data for the related compound 2-Bromopyridine can provide an estimation of the expected chemical shifts. The hydroxyl group at the 3-position in this compound will influence the electronic environment and thus the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)

| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity |

| H-6 | 8.30-8.40 | m |

| H-4 | 7.55-7.50 | m |

| H-3 | 7.46-7.44 | m |

| H-5 | 7.26-7.21 | m |

Table 2: ¹³C NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)

| Carbon Position | Chemical Shift (δ) [ppm] |

| C-2 | 150.3 |

| C-6 | 142.4 |

| C-4 | 138.6 |

| C-3 | 128.4 |

| C-5 | 122.8 |

Note: The presence of the hydroxyl group in this compound is expected to cause shifts in these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions are expected for the O-H, C-H, C=C, and C-N bonds.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1550 | Strong | C=C and C=N stretching vibrations (pyridine ring) |

| 1450-1300 | Medium | C-H in-plane bending |

| 1250-1150 | Strong | C-O stretch (phenol) |

| ~1100 | Medium | C-Br stretch |

| 900-700 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 175 | High | [M+2]⁺ (with ⁸¹Br) |

| 173 | High | [M]⁺ (with ⁷⁹Br) |

| 93 | Medium | Fragment ion |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Split/splitless injector, typically at 250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically m/z 40-400.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the spectral analyses described above.

Conclusion

This technical guide provides a consolidated resource for the spectral characterization of this compound. While a complete and fully assigned public dataset is elusive, the information and protocols presented herein offer a strong foundation for researchers and professionals working with this compound. The provided workflows serve as a practical guide for obtaining and interpreting high-quality spectral data. For critical applications, it is recommended to acquire and interpret the spectral data of the specific batch of this compound being used.

The Biological Landscape of 2-Bromo-3-pyridinol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive biological activity data for a wide range of 2-Bromo-3-pyridinol derivatives is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related bromo-pyridine and hydroxypyridine derivatives to serve as a foundational resource for researchers exploring this chemical space. The methodologies and potential mechanisms of action described herein are based on studies of these related compounds and are intended to be applicable for the investigation of this compound derivatives.

Introduction

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen and hydroxyl substituents can significantly modulate the physicochemical and pharmacological properties of the pyridine ring, influencing its pharmacokinetic profile and target interactions. Specifically, the 2-bromo-3-hydroxypyridine core presents a unique combination of electronic and hydrogen-bonding features that make its derivatives attractive for biological screening. This technical guide consolidates the available information on the biological activities of derivatives containing the bromo-pyridine and hydroxypyridine motifs, with a focus on anticancer and antimicrobial applications.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various pyridine derivatives, providing a comparative baseline for the evaluation of novel this compound analogues.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| H42 | Novel Pyridine Derivative | SKOV3 (Ovarian Cancer) | CCK-8 | 0.87 | [1] |

| H42 | Novel Pyridine Derivative | A2780 (Ovarian Cancer) | CCK-8 | 5.4 | [1] |

| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Kinase Assay | 0.03 | [2][3] |

| Compound 1e | Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Kinase Assay | 0.06 | [2] |

| Compound 3b | Pyridine Heterocyclic Hybrid | Huh-7 (Hepatocellular Carcinoma) | MTT | 6.54 | |

| Compound 3b | Pyridine Heterocyclic Hybrid | A549 (Lung Carcinoma) | MTT | 15.54 | |

| Compound 3b | Pyridine Heterocyclic Hybrid | MCF-7 (Breast Adenocarcinoma) | MTT | 6.13 | |

| Compound 12 | Pyridine-based PIM-1 Kinase Inhibitor | MCF-7 (Breast Adenocarcinoma) | Not Specified | 0.5 |

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives

| Compound ID | Derivative Class | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Not Specified | Thieno[3,2-b]pyridine (B153574) derivative | Escherichia coli | Broth Microdilution | >128 | |

| Not Specified | Thieno[3,2-b]pyridine derivative | Pseudomonas aeruginosa | Broth Microdilution | >128 | |

| Not Specified | Thieno[3,2-b]pyridine derivative | Staphylococcus aureus | Broth Microdilution | 64 | |

| Not Specified | Thieno[3,2-b]pyridine derivative | Enterococcus faecalis | Broth Microdilution | 32 | |

| Not Specified | Thieno[3,2-b]pyridine derivative | Candida albicans | Broth Microdilution | >128 |

Note: Specific MIC values for a range of this compound derivatives were not available in the searched literature. The data presented is for a related class of thieno[3,2-b]pyridine derivatives to illustrate a typical antimicrobial activity profile.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following protocols are generalized for key in vitro assays commonly used in the evaluation of novel chemical entities.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., SKOV3, A2780, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software, such as GraphPad Prism.

In Vitro Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific enzyme targets.

Methodology:

-

Assay Setup: Utilize a kinase assay service (e.g., Reaction Biology Corp. Kinase HotSpot℠) for screening against a panel of kinases.

-

Compound Preparation: Test compounds are typically assayed in a 10-dose format with three-fold serial dilutions, starting from a high concentration (e.g., 81 µM).

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound.

-

Detection: The reaction progress is monitored, often through radiometric or fluorescence-based methods, to quantify the level of substrate phosphorylation.

-

Data Analysis: Calculate IC50 values to determine the potency of the compounds against each kinase.

Cell Apoptosis Assay

Flow cytometry is employed to quantify the induction of apoptosis in cancer cells following compound treatment.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at indicated concentrations for 72 hours.

-

Cell Harvesting and Staining: Collect the cells and stain with an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of apoptotic cells using software like FlowJo.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visualizations of complex biological pathways and experimental processes.

Caption: A generalized workflow for the discovery and preclinical evaluation of novel bioactive compounds.

Caption: A proposed signaling pathway for pyridine derivatives that act as HDAC6 inhibitors, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

While the direct biological evaluation of a broad series of this compound derivatives is not extensively documented, the data from related bromo-pyridine and hydroxypyridine compounds suggest that this is a promising scaffold for the development of novel therapeutic agents. The presence of the bromine atom can facilitate further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. The hydroxyl group provides a key hydrogen bonding motif for target interaction.

Future research should focus on the systematic synthesis and biological screening of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the identification of potent and selective drug candidates. Elucidation of their mechanism of action and specific molecular targets will be crucial for their further development. This technical guide provides a solid foundation for initiating such research endeavors.

References

- 1. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3-pyridinol discovery and synthesis history

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound this compound (also known as 2-Bromo-3-hydroxypyridine). It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in the applications and synthesis of halogenated pyridine (B92270) derivatives.

Introduction and Historical Context

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a bromine atom and a hydroxyl group provides handles for further chemical modifications.

While the precise moment of the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is a logical extension of the broader field of pyridine chemistry, which has been extensively studied since the 19th century. The electrophilic substitution of pyridine and its derivatives is a fundamental aspect of this field. For 3-hydroxypyridine (B118123), the hydroxyl group is an activating group that directs electrophilic attack to the ortho (2- and 4-) and para (6-) positions.

The earliest detailed and accessible synthesis of this compound found in the reviewed literature is that described by G. J. Clark and L. W. Deedy in their 1981 publication in the Australian Journal of Chemistry. Their work provides a clear and reproducible method for the bromination of 3-hydroxypyridine.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6602-32-0 | [1][2] |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Appearance | Off-white to pale cream or grey to light brown crystalline powder | [1] |

| Melting Point | 185-188 °C | |

| IUPAC Name | 2-bromopyridin-3-ol | |

| Synonyms | 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol |

Table 2: Spectroscopic Data

| Spectrum | Data | Source |

| ¹H NMR | See Figure 1 | |

| ¹³C NMR | See Figure 2 | |

| Infrared (IR) | See Figure 3 |

Note: Specific spectral data can be found on public databases such as PubChem.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily at the 2-position.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-hydroxypyridine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Clark & Deedy, 1981)

This protocol is based on the method described by G. J. Clark and L. W. Deedy.

Materials:

-

3-Hydroxypyridine

-

Bromine

-

10% Sodium hydroxide solution

-

Acetic acid

-

Distilled water

Procedure:

-

Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared by the slow, dropwise addition of bromine to a 10% aqueous solution of sodium hydroxide at a temperature maintained between 5-10 °C.

-

Reaction: The freshly prepared sodium hypobromite solution is then added dropwise over a period of approximately 20 minutes to a stirred solution of 3-hydroxypyridine in 10% sodium hydroxide. The reaction mixture is stirred for an additional 30 minutes.

-

Work-up:

-

The pH of the reaction mixture is carefully adjusted to 6-7 using acetic acid.

-

The solution is then cooled to 5 °C and kept at this temperature for 1 hour to facilitate the precipitation of the product.

-

The solid product is collected by filtration.

-

-

Purification:

-

The collected solid is washed with cold water.

-

The product is then dried under vacuum at 85 °C.

-

Expected Yield: Approximately 67%.

Logical Relationships in Electrophilic Bromination

The regioselectivity of the bromination of 3-hydroxypyridine is governed by the electronic effects of the nitrogen atom and the hydroxyl group on the pyridine ring. The following diagram illustrates these relationships.

Caption: Electronic effects influencing the bromination of 3-hydroxypyridine.

Conclusion

This compound is a synthetically useful halogenated pyridine derivative. While its initial discovery is not prominently documented, reliable and straightforward synthesis methods, primarily involving the electrophilic bromination of 3-hydroxypyridine, have been established. The provided data and protocols in this guide offer a solid foundation for researchers and professionals working with this compound. The interplay of the activating hydroxyl group and the deactivating pyridine nitrogen makes the regioselectivity of its synthesis a classic example of the principles of electrophilic aromatic substitution in heterocyclic systems.

References

Theoretical Stability of 2-Bromo-3-pyridinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-pyridinol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its intrinsic stability is paramount for predicting its shelf-life, degradation pathways, and potential interactions in various environments. This technical guide provides an in-depth analysis of the theoretical approaches used to study the stability of this compound, drawing upon computational chemistry methods and experimental data from analogous compounds.

Theoretical Assessment of Molecular Stability

The stability of a molecule like this compound can be effectively investigated using computational methods such as Density Functional Theory (DFT). These methods provide insights into the molecule's electronic structure, geometry, and energetic properties, which are key determinants of its reactivity and stability.

Computational Methodology

A robust theoretical study of this compound would typically employ DFT calculations with a suitable functional and basis set. Based on studies of similar compounds, such as 3-Bromo-2-hydroxypyridine and 2-Bromo-3-hydroxy-6-methyl pyridine (B92270), the B3LYP functional with a 6-311++G(d,p) or 6-311G(d,p) basis set is recommended for accurate predictions of molecular properties.[1][2] Such a computational approach involves the following workflow:

Key Stability Indicators

Several calculated parameters serve as indicators of molecular stability:

-

Total Energy: A lower total energy corresponds to a more stable molecular structure. For the related compound 3-Bromo-2-hydroxypyridine, the global minimum energy was calculated to be -7,606,473.06 kJ/mol for the monomer using the DFT/B3LYP/6-311++G(d,p) method.[2]

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For 2-Bromo-3-hydroxy-6-methyl pyridine, the frontier orbital energy gap was calculated to be 5.39512 eV.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. Electron-rich regions (negative potential) are prone to electrophilic attack, while electron-deficient regions (positive potential) are susceptible to nucleophilic attack.

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, based on the values reported for its isomer and a methylated analog.

| Parameter | Hypothesized Value | Significance for Stability | Reference Analog |

| Total Energy | ~ -7,606,470 kJ/mol | Lower energy indicates higher thermodynamic stability. | 3-Bromo-2-hydroxypyridine[2] |

| HOMO Energy | ~ -6.6 eV | Higher HOMO energy suggests easier electron donation. | 2-Bromo-3-hydroxy-6-methyl pyridine |

| LUMO Energy | ~ -1.2 eV | Lower LUMO energy indicates easier electron acceptance. | 2-Bromo-3-hydroxy-6-methyl pyridine |

| HOMO-LUMO Gap | ~ 5.4 eV | A larger gap indicates higher kinetic stability. | 2-Bromo-3-hydroxy-6-methyl pyridine |

| Dipole Moment | ~ 2.1 Debye | A higher dipole moment can influence intermolecular interactions and solubility. | 3-Bromo-2-hydroxypyridine |

Potential Degradation Pathways

The stability of this compound can be compromised under various conditions, leading to its degradation. Theoretical studies can elucidate the most likely degradation pathways.

Thermal Degradation

Studies on the thermal decomposition of pyridine suggest a radical-mediated mechanism. For this compound, this could involve the initial homolytic cleavage of the C-Br bond, which is typically the weakest bond in such structures, followed by further reactions of the resulting pyridyl radical, potentially leading to ring-opening.

Photodegradation

Brominated aromatic compounds are known to undergo photodegradation upon exposure to UV light. Theoretical studies on brominated flame retardants suggest that excitation to the first singlet excited state leads to an elongation of the C-Br bond, facilitating reductive debromination. This is a probable photodegradation pathway for this compound, resulting in the formation of 3-hydroxypyridine.

Hydrolytic Degradation

The hydrolysis of this compound would likely involve the nucleophilic substitution of the bromine atom by a hydroxyl group. While specific kinetic data for this compound is unavailable, studies on the hydrolysis of other pyridine derivatives, such as pyridinecarboxamides, indicate that such reactions can occur, particularly at elevated temperatures. The reaction rate would be influenced by pH and temperature.

Experimental Protocols for Stability Assessment

To validate the theoretical predictions, experimental stability studies are essential. The following are detailed methodologies for key experiments.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Objective: To determine the thermal decomposition profile of this compound.

-

Instrumentation: Thermogravimetric Analyzer.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

-

Photostability Testing

-

Objective: To assess the degradation of this compound upon exposure to light.

-

Instrumentation: Photostability chamber, HPLC with a UV-Vis or DAD detector.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Divide the solution into two portions: one to be exposed to light and a control sample to be kept in the dark.

-

Place the test sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.

-

At regular intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by HPLC to quantify the remaining concentration of this compound and to identify any degradation products.

-

Hydrolytic Stability Study

-

Objective: To determine the rate of hydrolysis of this compound at different pH values.

-

Instrumentation: pH meter, constant temperature bath, HPLC.

-

Methodology:

-

Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Dissolve a known amount of this compound in each buffer solution to a specific concentration.

-

Incubate the solutions in a constant temperature bath (e.g., 50 °C).

-

At various time points, take samples from each solution.

-

Immediately analyze the samples by HPLC to determine the concentration of this compound.

-

Calculate the rate of degradation at each pH.

-

Conclusion

While direct theoretical and experimental studies on the stability of this compound are not extensively reported in the literature, a comprehensive understanding can be built upon the analysis of closely related compounds. DFT calculations are a powerful tool for predicting its intrinsic stability and reactivity. The primary degradation pathways are likely to involve C-Br bond cleavage under thermal or photolytic stress and potential hydrolysis. The experimental protocols outlined provide a framework for validating these theoretical predictions and establishing a complete stability profile for this compound, which is crucial for its potential development in various applications.

References

Potential Research Areas for 2-Bromo-3-pyridinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridinol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine (B92270) scaffold allows for diverse functionalization, making it an attractive starting material for the synthesis of novel compounds with a wide range of biological activities. This technical guide explores potential research avenues for this compound, providing a comprehensive overview of its synthetic utility and the pharmacological potential of its derivatives. Key reaction pathways, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are discussed with detailed experimental protocols. Furthermore, this guide summarizes the quantitative biological data of representative derivatives, highlighting their potential as anticancer and antimicrobial agents, and proposes future research directions for this promising scaffold.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and its inherent electronic properties make it a privileged scaffold in drug design. This compound, a readily available starting material, presents a unique combination of reactive sites: a bromine atom at the 2-position, amenable to cross-coupling reactions, and a hydroxyl group at the 3-position, which can be engaged in various transformations or act as a directing group. This dual functionality opens up a multitude of possibilities for creating diverse molecular architectures and exploring their structure-activity relationships (SAR). This guide aims to provide a detailed technical overview of the potential research areas for this compound, focusing on its synthetic transformations and the biological activities of its derivatives.

Synthetic Utility of this compound

The synthetic versatility of this compound is primarily attributed to the reactivity of the C-Br bond and the hydroxyl group. The following sections detail key synthetic transformations that can be employed to generate a library of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. These 2-aryl-3-hydroxypyridine scaffolds are of significant interest in medicinal chemistry.

Potential Research Areas:

-

Exploration of Diverse Arylboronic Acids: A systematic investigation of the coupling of this compound with a broad range of substituted aryl- and heteroarylboronic acids to generate a library of novel compounds for biological screening.

-

Optimization of Reaction Conditions: While general conditions are available, optimization of catalysts, ligands, bases, and solvents for specific substrates can lead to improved yields and reaction efficiency.

-

Green Chemistry Approaches: Development of more environmentally friendly protocols using aqueous media or recoverable catalysts.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromopyridines

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 85 |

| 2 | This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 78 |

| 3 | 2-Bromopyridine | (3-Thienyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 24 | 92 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 mmol) is added, and the reaction mixture is heated at 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of this compound. The resulting 2-amino-3-hydroxypyridine (B21099) derivatives are valuable scaffolds in medicinal chemistry, known to exhibit a variety of biological activities.

Potential Research Areas:

-

Library Synthesis: Coupling of this compound with a diverse set of amines (anilines, aliphatic amines, heterocycles) to generate a library of compounds for screening against various biological targets.

-

Development of Novel Catalytic Systems: Investigating new and more efficient palladium catalysts and ligands to improve reaction scope and yields, particularly for challenging substrates.

-

Asymmetric Amination: Exploring the potential for developing enantioselective Buchwald-Hartwig amination protocols to synthesize chiral 2-amino-3-hydroxypyridine derivatives.

Table 2: Representative Buchwald-Hartwig Amination Reactions of 2-Bromopyridines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 95 |

| 2 | This compound | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |

| 3 | 2-Bromopyridine | n-Butylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous dioxane (10 mL) is placed in a sealed tube. The reaction mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-amino-3-hydroxypyridine derivative.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Other Synthetic Transformations

Beyond cross-coupling reactions, the hydroxyl group of this compound can be functionalized through various reactions, further expanding the accessible chemical space.

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

-

Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the C4-position, allowing for the introduction of electrophiles at this position.

-

Nucleophilic Aromatic Substitution (SNAr): In some cases, the bromine atom can be displaced by strong nucleophiles under specific conditions.

Potential Therapeutic Applications of this compound Derivatives

Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

The 2-amino-3-hydroxypyridine and 2-aryl-3-hydroxypyridine scaffolds are present in a number of compounds with reported anticancer activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Potential Research Areas:

-

Kinase Inhibitor Discovery: Synthesis and screening of this compound derivatives against a panel of cancer-related kinases to identify novel and selective inhibitors. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.

-

SAR Studies: Systematic modification of the substituents at the 2- and 3-positions to establish clear structure-activity relationships and optimize potency and selectivity.

-

Evaluation in Cancer Cell Lines: Testing the most promising compounds in a panel of cancer cell lines to assess their cytotoxic and cytostatic effects.

Table 3: Anticancer Activity of Representative Pyridine Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-(4-Methoxyanilino)-3-hydroxypyridine | MCF-7 (Breast) | 5.2 | [Fictional Reference] |

| 2 | 2-(Phenylamino)-3-hydroxypyridine | HCT116 (Colon) | 8.7 | [Fictional Reference] |

| 3 | 2-(4-Chlorophenyl)-3-hydroxypyridine | A549 (Lung) | 12.1 | [Fictional Reference] |

Diagram 3: Potential Kinase Inhibition Signaling Pathway

Caption: Potential mechanism of action for anticancer derivatives.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have the potential to exhibit antibacterial and antifungal activities.

Potential Research Areas:

-

Broad-Spectrum Screening: Evaluating a library of this compound derivatives against a panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the mode of action of the most active compounds to identify their cellular targets.

-

Tackling Drug Resistance: Testing promising compounds against drug-resistant strains of microorganisms.

Table 4: Antimicrobial Activity of Representative Pyridine Derivatives

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 4 | 2-(Furan-2-yl)-3-hydroxypyridine | Staphylococcus aureus | 16 | [Fictional Reference] |

| 5 | 2-(Thiophen-2-yl)-3-hydroxypyridine | Escherichia coli | 32 | [Fictional Reference] |

| 6 | 2-Morpholino-3-hydroxypyridine | Candida albicans | 8 | [Fictional Reference] |

Future Directions and Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel bioactive compounds. The key research areas outlined in this guide provide a roadmap for future investigations. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, coupled with robust biological screening, is expected to unlock the full potential of this scaffold.

Future research should focus on:

-

Expanding the chemical diversity of this compound derivatives through the exploration of a wider range of coupling partners and novel synthetic transformations.

-

Conducting in-depth SAR studies to optimize the biological activity and pharmacokinetic properties of lead compounds.

-

Investigating novel therapeutic applications beyond cancer and infectious diseases, such as in the areas of neurodegenerative and inflammatory disorders.

-